(2E,4E)-3-Methyl-5-[(1S,2S)-2-methyl-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)cyclopropyl]penta-2,4-dienoic acid (2E,4E)-3-Methyl-5-[(1S,2S)-2-methyl-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)cyclopropyl]penta-2,4-dienoic acid AGN 194204 is a retinoid X receptor ligand.
Brand Name: Vulcanchem
CAS No.: 260262-39-3
VCID: VC0517563
InChI: InChI=1S/C25H34O2/c1-16(12-22(26)27)8-9-18-15-25(18,7)19-14-21-20(13-17(19)2)23(3,4)10-11-24(21,5)6/h8-9,12-14,18H,10-11,15H2,1-7H3,(H,26,27)/b9-8+,16-12+/t18-,25+/m1/s1
SMILES: CC1=CC2=C(C=C1C3(CC3C=CC(=CC(=O)O)C)C)C(CCC2(C)C)(C)C
Molecular Formula: C25H34O2
Molecular Weight: 366.5 g/mol

(2E,4E)-3-Methyl-5-[(1S,2S)-2-methyl-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)cyclopropyl]penta-2,4-dienoic acid

CAS No.: 260262-39-3

Inhibitors

VCID: VC0517563

Molecular Formula: C25H34O2

Molecular Weight: 366.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

(2E,4E)-3-Methyl-5-[(1S,2S)-2-methyl-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)cyclopropyl]penta-2,4-dienoic acid - 260262-39-3

CAS No. 260262-39-3
Product Name (2E,4E)-3-Methyl-5-[(1S,2S)-2-methyl-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)cyclopropyl]penta-2,4-dienoic acid
Molecular Formula C25H34O2
Molecular Weight 366.5 g/mol
IUPAC Name (2E,4E)-3-methyl-5-[(1S,2S)-2-methyl-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)cyclopropyl]penta-2,4-dienoic acid
Standard InChI InChI=1S/C25H34O2/c1-16(12-22(26)27)8-9-18-15-25(18,7)19-14-21-20(13-17(19)2)23(3,4)10-11-24(21,5)6/h8-9,12-14,18H,10-11,15H2,1-7H3,(H,26,27)/b9-8+,16-12+/t18-,25+/m1/s1
Standard InChIKey HMDVFKHLXNHBGR-XYFSBJHTSA-N
Isomeric SMILES CC1=CC2=C(C=C1[C@]3(C[C@H]3/C=C/C(=C/C(=O)O)/C)C)C(CCC2(C)C)(C)C
SMILES CC1=CC2=C(C=C1C3(CC3C=CC(=CC(=O)O)C)C)C(CCC2(C)C)(C)C
Canonical SMILES CC1=CC2=C(C=C1C3(CC3C=CC(=CC(=O)O)C)C)C(CCC2(C)C)(C)C
Appearance Solid powder
Description AGN 194204 is a retinoid X receptor ligand.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms AGN 194204; AGN-194204; AGN194204;
Reference 1: Ma F, Liu SY, Razani B, Arora N, Li B, Kagechika H, Tontonoz P, Núñez V, Ricote M, Cheng G. Retinoid X receptor α attenuates host antiviral response by suppressing type I interferon. Nat Commun. 2014 Nov 24;5:5494. doi: 10.1038/ncomms6494. PubMed PMID: 25417649; PubMed Central PMCID: PMC4380327.
2: Han JS, Crowe DL. Steroid receptor coactivator 1 deficiency increases MMTV-neu mediated tumor latency and differentiation specific gene expression, decreases metastasis, and inhibits response to PPAR ligands. BMC Cancer. 2010 Nov 16;10:629. doi: 10.1186/1471-2407-10-629. PubMed PMID: 21080969; PubMed Central PMCID: PMC2999618.
3: Liby K, Risingsong R, Royce DB, Williams CR, Ma T, Yore MM, Sporn MB. Triterpenoids CDDO-methyl ester or CDDO-ethyl amide and rexinoids LG100268 or NRX194204 for prevention and treatment of lung cancer in mice. Cancer Prev Res (Phila). 2009 Dec;2(12):1050-8. doi: 10.1158/1940-6207.CAPR-09-0085. Epub 2009 Dec 1. PubMed PMID: 19952361; PubMed Central PMCID: PMC2818234.
4: Liby K, Royce DB, Risingsong R, Williams CR, Wood MD, Chandraratna RA, Sporn MB. A new rexinoid, NRX194204, prevents carcinogenesis in both the lung and mammary gland. Clin Cancer Res. 2007 Oct 15;13(20):6237-43. PubMed PMID: 17947492.
5: Rasooly R, Schuster GU, Gregg JP, Xiao JH, Chandraratna RA, Stephensen CB. Retinoid x receptor agonists increase bcl2a1 expression and decrease apoptosis of naive T lymphocytes. J Immunol. 2005 Dec 15;175(12):7916-29. PubMed PMID: 16339527.
6: Li X, Hansen PA, Xi L, Chandraratna RA, Burant CF. Distinct mechanisms of glucose lowering by specific agonists for peroxisomal proliferator activated receptor gamma and retinoic acid X receptors. J Biol Chem. 2005 Nov 18;280(46):38317-27. Epub 2005 Sep 22. PubMed PMID: 16179348.
7: Crowe DL, Chandraratna RA. A retinoid X receptor (RXR)-selective retinoid reveals that RXR-alpha is potentially a therapeutic target in breast cancer cell lines, and that it potentiates antiproliferative and apoptotic responses to peroxisome proliferator-activated receptor ligands. Breast Cancer Res. 2004;6(5):R546-55. Epub 2004 Jul 23. PubMed PMID: 15318936; PubMed Central PMCID: PMC549174.
8: Ikezoe T, Tanosaki S, Krug U, Liu B, Cohen P, Taguchi H, Koeffler HP. Insulin-like growth factor binding protein-3 antagonizes the effects of retinoids in myeloid leukemia cells. Blood. 2004 Jul 1;104(1):237-42. Epub 2004 Mar 16. PubMed PMID: 15026318.
9: Balasubramanian S, Chandraratna RA, Eckert RL. Suppression of human pancreatic cancer cell proliferation by AGN194204, an RXR-selective retinoid. Carcinogenesis. 2004 Aug;25(8):1377-85. Epub 2004 Feb 19. PubMed PMID: 14976133.
10: Hellemans K, Verbuyst P, Quartier E, Schuit F, Rombouts K, Chandraratna RA, Schuppan D, Geerts A. Differential modulation of rat hepatic stellate phenotype by natural and synthetic retinoids. Hepatology. 2004 Jan;39(1):97-108. PubMed PMID: 14752828.
11: Schaier M, Liebler S, Schade K, Shimizu F, Kawachi H, Grone HJ, Chandraratna R, Ritz E, Wagner J. Retinoic acid receptor alpha and retinoid X receptor specific agonists reduce renal injury in established chronic glomerulonephritis of the rat. J Mol Med (Berl). 2004 Feb;82(2):116-25. Epub 2004 Jan 8. PubMed PMID: 14712350.
12: Macchia PE, Jiang P, Yuan YD, Chandarardna RA, Weiss RE, Chassande O, Samarut J, Refetoff S, Burant CF. RXR receptor agonist suppression of thyroid function: central effects in the absence of thyroid hormone receptor. Am J Physiol Endocrinol Metab. 2002 Aug;283(2):E326-31. PubMed PMID: 12110538.
13: Stephensen CB, Rasooly R, Jiang X, Ceddia MA, Weaver CT, Chandraratna RA, Bucy RP. Vitamin A enhances in vitro Th2 development via retinoid X receptor pathway. J Immunol. 2002 May 1;168(9):4495-503. PubMed PMID: 11970994.
14: McArthur GA, Foley KP, Fero ML, Walkley CR, Deans AJ, Roberts JM, Eisenman RN. MAD1 and p27(KIP1) cooperate to promote terminal differentiation of granulocytes and to inhibit Myc expression and cyclin E-CDK2 activity. Mol Cell Biol. 2002 May;22(9):3014-23. PubMed PMID: 11940659; PubMed Central PMCID: PMC133749.
15: Standeven AM, Thacher SM, Yuan YD, Escobar M, Vuligonda V, Beard RL, Chandraratna RA. Retinoid X receptor agonist elevation of serum triglycerides in rats by potentiation of retinoic acid receptor agonist induction or by action as single agents. Biochem Pharmacol. 2001 Dec 1;62(11):1501-9. PubMed PMID: 11728386.
16: Alsop D, Brown S, Van Der Kraak G. Development of a retinoic acid receptor-binding assay with rainbow trout tissue: characterization of retinoic acid binding, receptor tissue distribution, and developmental changes. Gen Comp Endocrinol. 2001 Sep;123(3):254-67. PubMed PMID: 11589627.
17: Vuligonda V, Thacher SM, Chandraratna RA. Enantioselective syntheses of potent retinoid X receptor ligands: differential biological activities of individual antipodes. J Med Chem. 2001 Jul 5;44(14):2298-303. PubMed PMID: 11428923.
18: Samuel W, Kutty RK, Nagineni S, Gordon JS, Prouty SM, Chandraratna RA, Wiggert B. Regulation of stearoyl coenzyme A desaturase expression in human retinal pigment epithelial cells by retinoic acid. J Biol Chem. 2001 Aug 3;276(31):28744-50. Epub 2001 Jun 7. PubMed PMID: 11397803.
PubChem Compound 9907211
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator